molecular formula C4H6BrN3O3 B8019720 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate

5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate

Cat. No.: B8019720
M. Wt: 224.01 g/mol
InChI Key: VWWAERNQYXWHPT-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate is a chemical compound with the molecular formula C4H4BrN3O2·H2O. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate typically involves the bromination of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with aryl halides produce aryl-substituted triazoles .

Scientific Research Applications

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate is unique due to the presence of both the bromine atom and the carboxylic acid group on the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2.H2O/c1-8-4(5)6-2(7-8)3(9)10;/h1H3,(H,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWAERNQYXWHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)O)Br.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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